

spectroscopic data for 2,5-dihydroxycinnamic acid (UV-Vis, NMR, IR)

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Compound of Interest

Compound Name: 2,5-Dihydroxycinnamic acid

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Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **2,5-dihydroxycinnamic acid** (DHCA), an isomer of caffeic acid and a key compound in various research fields.^[1] As a hydroxycinnamic acid, its structural elucidation and quantification are paramount for applications ranging from natural product chemistry to materials science. This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth explanations of Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy data. We delve into the causality behind experimental choices, provide validated protocols, and synthesize the data to present a holistic spectroscopic profile of the molecule.

Introduction: The Molecular Profile of 2,5-Dihydroxycinnamic Acid

2,5-Dihydroxycinnamic acid, systematically named (E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid, is an aromatic organic compound with the chemical formula C₉H₈O₄.^{[2][3]} Its structure is characterized by a cinnamic acid backbone substituted with two hydroxyl groups on the phenyl ring at positions 2 and 5. This arrangement, featuring a hydroquinone moiety, an α,β-unsaturated carboxylic acid, and a trans alkene configuration, dictates its unique chemical and physical properties.

Spectroscopic analysis is indispensable for confirming the identity, purity, and structural integrity of 2,5-DHCA. Each technique provides a unique piece of the structural puzzle:

- UV-Vis Spectroscopy probes the conjugated π -electron system, which is extensive in this molecule.
- NMR Spectroscopy elucidates the precise carbon-hydrogen framework and the connectivity of atoms.
- IR Spectroscopy identifies the specific functional groups present through their characteristic vibrational frequencies.

This guide will systematically explore each of these techniques, integrating theoretical principles with practical, field-proven methodologies.

Molecular Structure Diagram

Caption: Molecular structure of **2,5-dihydroxycinnamic acid** with key functional groups.

UV-Visible (UV-Vis) Spectroscopy Principle and Rationale

UV-Vis spectroscopy is a powerful technique for analyzing compounds with chromophores and extensive conjugation. In 2,5-DHCA, the hydroquinone ring conjugated with the propenoic acid side chain forms a large π -electron system. This system absorbs photons in the UV region, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Phenolic compounds are well-known to absorb strongly in the UV range, and the specific wavelengths of maximum absorbance (λ_{max}) are characteristic of the molecule's electronic structure.^{[4][5][6]} Hydroxycinnamic acids, in particular, often exhibit a distinct absorption band around 320 nm.^[4]

Experimental Protocol: UV-Vis Spectrum Acquisition

Objective: To determine the wavelengths of maximum absorbance (λ_{max}) for 2,5-DHCA.

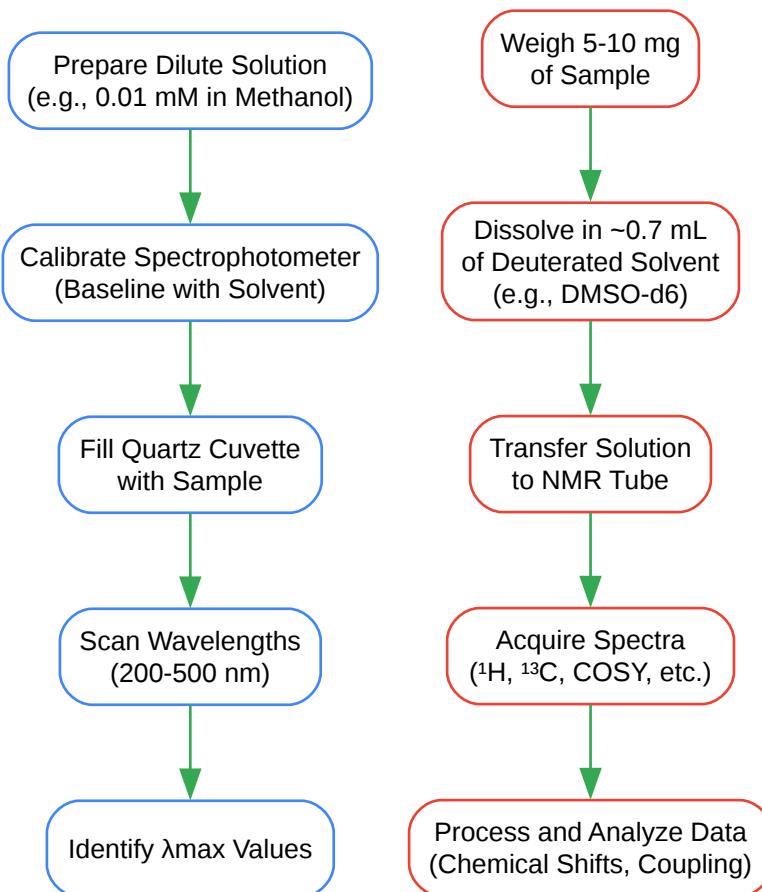
Materials:

- **2,5-Dihydroxycinnamic acid** standard
- Methanol (spectroscopic grade) or a water/methanol (50/50, v/v) mixture[6][7]
- Quartz cuvettes (10 mm path length)
- Calibrated UV-Vis spectrophotometer

Procedure:

- Solution Preparation: Prepare a stock solution of 2,5-DHCA in methanol at a concentration of approximately 0.1 mg/mL. From this, prepare a dilute working solution (e.g., 0.01 mM) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU). [7]
- Instrument Calibration: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Perform a baseline correction using a cuvette filled with the solvent blank (methanol).
- Sample Measurement: Fill a quartz cuvette with the 2,5-DHCA working solution. Place it in the sample holder.
- Spectrum Acquisition: Scan the sample across a wavelength range of 200 nm to 500 nm.[8]
- Data Analysis: Identify the wavelengths corresponding to the highest absorbance peaks (λ_{max}).

Workflow for UV-Vis Analysis



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Caption: General workflow for NMR sample preparation and analysis.

^1H NMR Data and Interpretation

The ^1H NMR spectrum provides a proton count and reveals their immediate electronic environment and neighboring protons. Based on data for analogous compounds like caffeic acid, the following assignments can be predicted. [9] Table 2: Predicted ^1H NMR Data for **2,5-Dihydroxycinnamic Acid** (in DMSO-d₆)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H- α (vinylic)	~6.4	Doublet (d)	J = ~16 Hz	Coupled to H- β ; large J value confirms trans geometry.
H- β (vinylic)	~7.5	Doublet (d)	J = ~16 Hz	Coupled to H- α ; downfield due to proximity to the ring.
H-3, H-4, H-6 (aromatic)	~6.7 - 7.2	d, dd, d	J = ~2-8 Hz	Complex splitting pattern due to ortho and meta couplings.
Phenolic OH (2-OH, 5-OH)	~9.0 - 10.0	Broad Singlet (br s)	-	Exchangeable with D ₂ O.
Carboxylic Acid OH	~12.0	Broad Singlet (br s)	-	Exchangeable with D ₂ O; highly deshielded.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule. PubChem indicates the availability of ¹³C NMR data for this compound. [2] Table 3: Predicted ¹³C NMR Data for **2,5-Dihydroxycinnamic Acid** (in DMSO-d₆)

Carbon Assignment	Predicted δ (ppm)	Notes
C=O (Carboxyl)	~168	Carbonyl carbon, typically the most downfield signal.
C-2, C-5 (C-OH)	~145 - 150	Aromatic carbons attached to hydroxyl groups are deshielded.
C- β (vinylic)	~144	Vinylic carbon further from the carbonyl group.
C-1 (quaternary)	~125	Aromatic carbon attached to the side chain.
C- α (vinylic)	~117	Vinylic carbon closer to the carbonyl group.
C-3, C-4, C-6	~115 - 120	Aromatic carbons attached to protons.

Infrared (IR) Spectroscopy

Principle and Rationale

Infrared (IR) spectroscopy is a definitive technique for functional group identification. It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency, acting as a molecular fingerprint. For 2,5-DHCA, IR spectroscopy is ideal for confirming the presence of the hydroxyl (phenolic and carboxylic), carbonyl, and alkene groups. [10]

Experimental Protocol: KBr Pellet Method

Objective: To obtain an IR spectrum of solid 2,5-DHCA to identify its functional groups.

Materials:

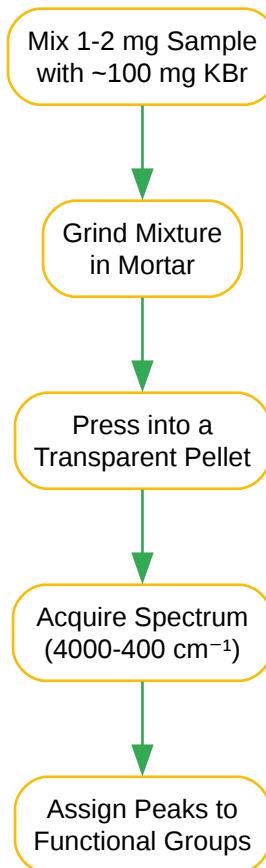
- **2,5-Dihydroxycinnamic acid** (1-2 mg)
- Potassium bromide (KBr), IR grade (~100 mg)

- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Grinding: Place ~100 mg of KBr in an agate mortar and grind to a fine powder. Add 1-2 mg of the 2,5-DHCA sample and continue grinding until the mixture is homogenous.
- Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.
- Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
- Analysis: Acquire the spectrum, typically over a range of 4000 to 400 cm^{-1} . Identify the characteristic absorption bands.

Workflow for FTIR Analysis



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Caption: Workflow for sample preparation and analysis using FTIR spectroscopy.

Data Summary and Interpretation

The IR spectrum of 2,5-DHCA is expected to show several characteristic peaks, as detailed below, based on data for cinnamic acid and related phenolic acids. [11] Table 4: Characteristic IR Absorption Bands for **2,5-Dihydroxycinnamic Acid**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3500 - 3200	O-H Stretch (broad)	Phenolic -OH
3300 - 2500	O-H Stretch (very broad)	Carboxylic Acid -OH
~3050	C-H Stretch	Aromatic & Vinylic C-H
~1700 - 1680	C=O Stretch (strong, sharp)	Conjugated Carboxylic Acid
~1630	C=C Stretch	Alkene (vinylic)
~1600, 1500	C=C Stretch	Aromatic Ring
~1250	C-O Stretch	Phenol, Carboxylic Acid

The very broad absorption spanning 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H in the carboxylic acid dimer, while the strong C=O stretch around 1680 cm⁻¹ confirms the conjugated acid moiety. [14]

Conclusion: A Unified Spectroscopic Identity

The complementary nature of UV-Vis, NMR, and IR spectroscopy provides a robust and self-validating system for the characterization of **2,5-dihydroxycinnamic acid**.

- UV-Vis spectroscopy confirms the presence and integrity of the extensive π -conjugated system.
- IR spectroscopy provides a rapid and definitive fingerprint of the key functional groups: hydroxyls, carbonyl, and carbon-carbon double bonds.
- NMR spectroscopy offers the ultimate structural proof, mapping out the entire carbon-hydrogen framework and confirming the trans stereochemistry of the alkene.

Together, these techniques deliver a complete and unambiguous spectroscopic profile, essential for any researcher or professional working with this versatile molecule. This guide provides the foundational data and protocols necessary to ensure analytical accuracy and support further scientific inquiry.

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alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

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